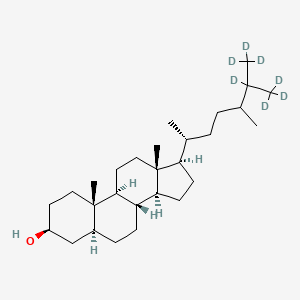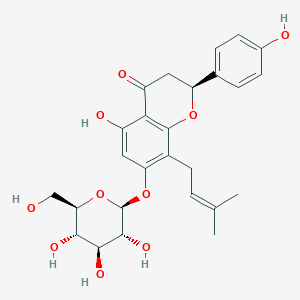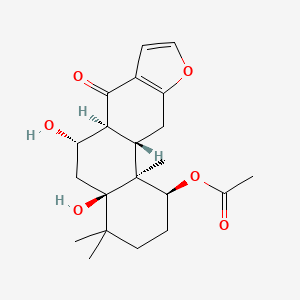
Campestanol-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Campestanol-d7 is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers and deuterium atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and incorporation of deuterium atoms. The synthetic route typically begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the side chains and functional groups. Key steps may include:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of Deuterium Atoms: Deuterium can be incorporated using deuterated reagents or through hydrogen-deuterium exchange reactions under specific conditions.
Functional Group Modifications: The hydroxyl group at position 3 and the methyl groups at positions 10 and 13 are introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient synthetic routes. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the degree of saturation in the cyclopenta[a]phenanthrene core.
Substitution: Functional groups can be substituted at specific positions to introduce new functionalities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the core structure can lead to a more saturated hydrocarbon.
科学的研究の応用
Chemistry: It can be used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Its interactions with biological molecules can be investigated to understand its potential as a drug candidate.
Medicine: The compound may have therapeutic potential due to its structural similarity to biologically active steroids.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to steroid receptors, influencing gene expression and cellular processes. The presence of deuterium atoms can also affect the compound’s metabolic stability and pharmacokinetics.
類似化合物との比較
Similar Compounds
Cholesterol: Shares a similar cyclopenta[a]phenanthrene core structure but lacks the deuterium atoms and specific side chains.
Testosterone: Another steroid with a similar core structure but different functional groups and side chains.
Estradiol: A steroid hormone with a similar core but distinct functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the incorporation of deuterium atoms. These features can influence its chemical reactivity, biological activity, and metabolic stability, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C₂₈H₄₃D₇O |
|---|---|
分子量 |
409.74 |
同義語 |
5α-Cholestan-24(RS)-methyl-3β-ol-25,26,26,26,27,27,27-d7; (3β,5α,24R)-Ergostan-3-ol-d7; 24β-Ethylcholestanol-d7; 24β-Methylcholestanol-d7; 5α-Dihydrocampesterol-d7; Chalinastanol-d7; Dihydro-Neospongosterol-d7; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4S,4aR,8S,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B1150677.png)
![3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol](/img/structure/B1150683.png)


